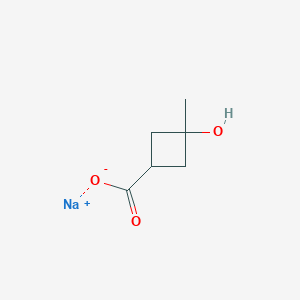
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt (3-HMCS) is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a molecular weight of 202.22 g/mol and a melting point of 159-161 °C. 3-HMCS is used in a variety of laboratory procedures, such as synthesizing organic compounds, as well as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and other organic compounds, and as a catalyst in polymerization reactions. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein folding, and cell signaling.
Wirkmechanismus
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% acts as an enzyme inhibitor, meaning that it binds to enzymes and prevents them from catalyzing reactions. It has been shown to inhibit a variety of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to interact with proteins, which can lead to changes in protein folding and structure.
Biochemical and Physiological Effects
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to have an effect on the expression of certain genes, which can lead to changes in cell signaling and other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of laboratory procedures. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is relatively stable, making it suitable for long-term storage. However, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is toxic in high doses, and it should be handled with caution in the laboratory.
Zukünftige Richtungen
There are several potential future directions for 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% research. For example, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study the effects of enzyme inhibition on drug metabolism. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study protein folding and cell signaling in more detail. Furthermore, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study the effects of inflammation and gene expression on various biological processes. Finally, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to develop new drugs and other therapeutic agents.
Synthesemethoden
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is synthesized through a two-step reaction. The first step involves the reaction of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting carboxylic acid with sodium chloride, which yields the 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% sodium salt. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80 °C.
Eigenschaften
IUPAC Name |
sodium;3-hydroxy-3-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBOZKLXMVWHV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)




![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%](/img/structure/B6292620.png)
![1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)](/img/structure/B6292624.png)
![N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292633.png)
![(11aS)-3,7-Bis[4-(2-naphthalenyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292637.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)
![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)